molecular formula C10H9NO B576873 (3-Acetylphenyl)acetonitrile CAS No. 10266-44-1

(3-Acetylphenyl)acetonitrile

Cat. No. B576873
CAS RN: 10266-44-1
M. Wt: 159.188
InChI Key: PXRRKRROENIXBL-UHFFFAOYSA-N
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Description

“(3-Acetylphenyl)acetonitrile” is a chemical compound . It is related to acetonitrile, which is a relatively non-toxic, highly volatile, and aprotic polar organic solvent . Acetonitrile is one of the most stable nitriles and its hydrolysis in water is extremely slow .


Synthesis Analysis

The synthesis of compounds related to “(3-Acetylphenyl)acetonitrile” often involves the use of acetonitrile as an important intermediate in organic synthesis . For example, alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

The molecular structure of “(3-Acetylphenyl)acetonitrile” is related to that of acetonitrile. Acetonitrile, often abbreviated MeCN (methyl cyanide), is the chemical compound with the formula CH3CN . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV .


Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used in various chemical reactions.


Physical And Chemical Properties Analysis

Acetonitrile is a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . It is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .

Safety And Hazards

Acetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

The future directions in the study of “(3-Acetylphenyl)acetonitrile” and related compounds involve the development of non-toxic cyanide sources and cyanating agents . The use of acetonitrile in organic synthesis, especially in the field of electrochemical conversions, is expected to continue due to its good conductivity and environmentally friendly features .

properties

IUPAC Name

2-(3-acetylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(12)10-4-2-3-9(7-10)5-6-11/h2-4,7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRRKRROENIXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665886
Record name (3-Acetylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetylphenyl)acetonitrile

CAS RN

10266-44-1
Record name (3-Acetylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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